1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a structurally complex nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. The molecule features dual aromatic substituents: a 3,4-dimethoxybenzoyl group at position 1 and a 3,5-dimethoxyphenyl group at position 3.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-28-17-11-16(12-18(14-17)29-2)21-23(32)26(24(25-21)9-5-6-10-24)22(27)15-7-8-19(30-3)20(13-15)31-4/h7-8,11-14H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDGDOGSCKXSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS Number: 899911-06-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological effects based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 899911-06-9 |
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with appropriate amine derivatives under controlled conditions. The detailed synthetic pathway may vary based on the specific reagents and conditions used.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds similar to 1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. For instance, related benzothiazole derivatives have shown selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancers . The mechanism often involves the inhibition of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cancer progression .
The compound's mechanism appears to involve interaction with key signaling pathways in cancer cells. For example, it may inhibit the RAS protein pathway, which is pivotal in cell proliferation and differentiation . This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines at low micromolar concentrations. For instance, a related compound showed an IC50 value of 24 nM against farnesyltransferase and produced substantial phenotypic reversion in transformed cells at concentrations as low as 1.25 µM .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the antitumor effects of a similar diazaspiro compound in xenograft models. The results indicated that treatment led to significant tumor regression compared to control groups.
- Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed how these compounds bind to target proteins involved in cancer signaling pathways, providing insights into their potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Diazaspiro Cores
The compound belongs to a family of diazaspirocyclic thiones, which vary in spiro ring size, substituent positions, and functional groups:
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (GF33524)
- Core structure : Diazaspiro[4.5]decene (10-membered spiro system).
- Substituent : 4-methoxyphenyl at position 3.
- Molecular weight : 274.39 g/mol.
- Solubility : Provided as a 25 µL solution at 10 mM, stored at 2–8°C .
- Key difference : Larger spiro ring (4.5 vs. 4.4) and simpler substitution pattern (single methoxy vs. dual dimethoxy groups).
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (A917618) Core structure: Diazaspiro[4.4]nonene (9-membered spiro system, identical to the target compound). Substituent: 4-chlorophenyl at position 3. Key difference: Chlorine substituent instead of methoxy groups, altering electronic properties (electron-withdrawing vs. electron-donating effects) .
R-146224 Core structure: Quinoline-based scaffold with a piperidinium bromide tail. Substituents: 3,5-diethoxyphenyl and 3,5-difluorophenyl groups. Pharmacological activity: ASBT inhibitor with IC50 ~23 nM in human models . Key difference: Non-spirocyclic structure but shares aromatic methoxy/ethoxy motifs.
Pharmacological Activity Comparisons
- S-8921: A naphthoate-based ASBT inhibitor with a 3,4-dimethoxyphenyl group.
- Compound 13 and 14 () : Diazaspiro[4.5]decane derivatives with phenyl/chlorophenyl substituents. These were analyzed for unspecified pharmacological activities, highlighting the role of spirocyclic cores in drug design .
Physicochemical and Functional Differences
- Substituent effects :
- Methoxy groups (target compound) enhance solubility and hydrogen-bonding capacity compared to chloro (A917618) or alkyl (R-146224) groups.
- Dual dimethoxy substitution (3,4 and 3,5 positions) may improve steric hindrance or π-π stacking in protein binding vs. single substitutions (e.g., GF33524).
- Spiro ring size :
- Smaller spiro[4.4] systems (target compound, A917618) may confer conformational rigidity compared to spiro[4.5] (GF33524), influencing receptor selectivity.
Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison of Diazaspiro Compounds
Table 2: Substituent Impact on Solubility and Activity
| Substituent Type | Example Compound | Solubility Profile | Pharmacological Inference |
|---|---|---|---|
| Dual methoxy (3,4; 3,5) | Target Compound | Likely moderate (polar) | Enhanced ASBT binding affinity |
| Chloro | A917618 | Low (hydrophobic) | Reduced solubility vs. methoxy |
| Ethoxy/fluoro | R-146224 | Variable | High potency (nM-range IC50) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
